3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-methylphenyl group and a 4-methylphenylmethyl group at the 3rd and 1st positions, respectively. The 4th position of the pyrazole ring is substituted with a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and phenyl rings would likely contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The aldehyde group is typically quite reactive and may undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could impact its solubility .Scientific Research Applications
Nonlinear Optical Properties
Research by Lanke and Sekar (2016) on pyrazole-based derivatives highlights the synthesis and photophysical properties of a series of pyrazole-based D-π-A derivatives, including those similar to "3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde". The study focuses on experimental and theoretical (DFT and TD-DFT) analyses to determine the compounds' absorption wavelengths, hyperpolarizability, and second hyperpolarizability, showcasing their potential in nonlinear optical applications (Lanke & Sekar, 2016).
Antimicrobial Activities
Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains. These compounds were linked with chitosan to form Schiff bases, indicating a diverse range of applications in combating microbial resistance (Hamed et al., 2020).
Bhat et al. (2016) explored the synthesis of a new series of pyrazole derivatives as potential antimicrobial agents. Their work involved a Vilsmeier–Haack reaction approach, resulting in compounds that showed broad-spectrum antimicrobial activities. This study also included in silico molecular docking studies, further supporting the potential of these compounds as antimicrobial agents (Bhat et al., 2016).
Anticonvulsant and Analgesic Studies
Viveka et al. (2015) conducted design, synthesis, and evaluation of pyrazole analogues for anticonvulsant and analgesic activities. The study employed a Knoevenagel condensation reaction approach, demonstrating the potential therapeutic applications of pyrazole derivatives in treating convulsions and pain (Viveka et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-3-7-16(8-4-14)11-21-12-18(13-22)19(20-21)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUSNILTDYPHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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